molecular formula C9H16 B13908250 1,1-Dimethyl-3-methylidenecyclohexane CAS No. 52291-22-2

1,1-Dimethyl-3-methylidenecyclohexane

Cat. No.: B13908250
CAS No.: 52291-22-2
M. Wt: 124.22 g/mol
InChI Key: ZDHCJFGRHGEJBO-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-methylidenecyclohexane is an organic compound with the molecular formula C9H16 and a molecular weight of 124.22 g/mol . This cyclohexane derivative is characterized by a methylidene group and two methyl substituents on the ring, defining its specific stereochemistry and reactivity. While specific biological data for this exact compound is limited, it is of significant interest in the field of plant volatiles research. Structurally similar compounds, such as 2-ethenyl-1,1-dimethyl-3-methylenecyclohexane, have been identified as secondary volatile components in the floral scent profiles of certain lilies (Lilium spp.), particularly in Longiflorum (L) and LO hybrid varieties . This association positions this compound as a potentially valuable reference standard or target molecule for researchers using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to analyze and characterize the complex bouquets of floral fragrances . Its study can aid in understanding the biosynthetic pathways of plant terpenoids and related volatile organic compounds (VOCs), as well as their ecological roles and commercial applications in the flavor and fragrance industry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52291-22-2

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

1,1-dimethyl-3-methylidenecyclohexane

InChI

InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h1,4-7H2,2-3H3

InChI Key

ZDHCJFGRHGEJBO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(=C)C1)C

Origin of Product

United States

Advanced Synthetic Methodologies for 1,1 Dimethyl 3 Methylidenecyclohexane and Its Analogues

Wittig Olefination Strategies for Exocyclic Alkene Formation

The Wittig reaction is a cornerstone of alkene synthesis, renowned for its reliability in forming a carbon-carbon double bond at a specific location. masterorganicchemistry.comlibretexts.org This reaction involves the treatment of a carbonyl compound, in this case a cyclic ketone, with a phosphorus ylide, also known as a Wittig reagent. wikipedia.orgmdpi.com For the synthesis of 1,1-dimethyl-3-methylidenecyclohexane, the reaction converts the ketone functionality into an exocyclic methylene (B1212753) group. adichemistry.comyoutube.com

Synthesis of Key Carbonyl Precursors for this compound

The primary carbonyl precursor for the synthesis of this compound is 3,3-dimethylcyclohexanone (B1346601). A variety of synthetic routes to this key intermediate have been developed, starting from readily available materials.

One common approach involves the conjugate addition of organometallic reagents to 3-methyl-2-cyclohexen-1-one. Reagents such as lithium dimethylcuprate, methylmagnesium iodide, or trimethylaluminum (B3029685) can be employed to introduce the second methyl group at the 3-position. tandfonline.comtandfonline.com Another efficient method is the catalytic hydrogenation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a noble metal catalyst, which can produce 3,3-dimethylcyclohexanone in high yield. chemicalbook.comgoogle.com Further methods include the hydrogenation of related cyclohexenone derivatives like 5,5-dimethyl-2-cyclohexen-1-one and 5,5-dimethyl-3-chloro-2-cyclohexen-1-one. tandfonline.comtandfonline.com

Synthetic Routes to 3,3-Dimethylcyclohexanone
Starting MaterialReagentsKey TransformationReference
3-Methyl-2-cyclohexen-1-oneLithium dimethylcuprate (LiCu(CH₃)₂)Conjugate addition tandfonline.com
DimedoneH₂, Noble Metal Catalyst (e.g., Pd)Catalytic Hydrogenation chemicalbook.comgoogle.com
5,5-Dimethyl-2-cyclohexen-1-oneH₂, CatalystHydrogenation tandfonline.comtandfonline.com
β,β-Dimethylpimelic anhydridePyrolysisPyrolytic Decarboxylation/Cyclization tandfonline.comtandfonline.com

Mechanistic Elucidation of the Wittig Reaction Pathway in Exocyclic Olefin Synthesis

The mechanism of the Wittig reaction has been the subject of extensive study. organic-chemistry.org It commences with the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the ketone. libretexts.org This initial step leads to the formation of an intermediate. masterorganicchemistry.com

Historically, a dipolar, zwitterionic intermediate known as a betaine (B1666868) was proposed. organic-chemistry.org However, modern mechanistic understanding, particularly under salt-free conditions, favors a concerted [2+2] cycloaddition pathway. masterorganicchemistry.compitt.edu In this model, the ylide and the ketone react to directly form a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.orglibretexts.org

This oxaphosphetane intermediate is typically unstable and rapidly decomposes. masterorganicchemistry.com The decomposition is a cycloreversion process, driven by the formation of a very strong phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct. adichemistry.com This step is essentially irreversible and results in the formation of the desired exocyclic alkene, this compound. libretexts.org The entire process effectively swaps a C=O bond and a P=C bond for a C=C bond and a P=O bond.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the Wittig reaction is crucial for maximizing the yield of the target exocyclic alkene. Several factors, including the nature of the ylide, the choice of base, solvent, and reaction temperature, play a significant role.

For the synthesis of a terminal alkene like this compound, a non-stabilized ylide such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is typically used. libretexts.orgwikipedia.org The generation of this ylide requires a strong base to deprotonate the corresponding phosphonium (B103445) salt (methyltriphenylphosphonium bromide). libretexts.org Commonly used bases include n-butyllithium, sodium hydride, or potassium tert-butoxide.

The choice of solvent is also critical. Anhydrous, aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are generally preferred to prevent quenching of the highly basic ylide. wikipedia.org Reaction temperature can influence the rate and efficiency; ylide formation is often carried out at low temperatures, followed by the addition of the ketone. While stereoselectivity (E/Z) is a major consideration for internal alkenes, it is not a factor in the formation of a terminal methylene group. wikipedia.org However, sterically hindered ketones can sometimes lead to lower yields, necessitating the exploration of alternative methods if optimization is unsuccessful. libretexts.orgmdpi.com

Factors for Optimization of Wittig Reaction
ParameterConsiderationsCommon Choices
Ylide TypeNon-stabilized ylide is required for methylenation.Methylenetriphenylphosphorane (Ph₃P=CH₂)
BaseMust be strong enough to deprotonate the phosphonium salt.n-BuLi, NaH, KHMDS, KOt-Bu
SolventAprotic and anhydrous to prevent side reactions.THF, Diethyl ether, DMSO
TemperatureCan affect ylide stability and reaction rate.-78 °C to room temperature

Alternative Olefination Approaches Utilizing Organometallic Reagents

While the Wittig reaction is a powerful tool, other organometallic reagents have been developed that offer advantages in certain situations, such as with sterically hindered ketones or base-sensitive substrates.

Application of Tebbe's Reagent and Related Titanium-Based Systems

The Tebbe's reagent, a titanium-aluminum complex, is a highly effective methylenating agent. slideshare.netsigutlabs.com It is often more efficient than the Wittig reaction for converting sterically hindered ketones into their corresponding alkenes. slideshare.netwikipedia.org The reagent is also less basic, which allows it to be used with substrates that are prone to enolization or other base-catalyzed side reactions. chem-station.com

The active species is believed to be a titanocene (B72419) Schrock carbene (Cp₂Ti=CH₂), which is generated in situ. wikipedia.orgnrochemistry.com This carbene undergoes a [2+2] cycloaddition with the carbonyl group to form an oxatitanacyclobutane intermediate. wikipedia.org Similar to the oxaphosphetane in the Wittig reaction, this intermediate rapidly decomposes, driven by the formation of a strong titanium-oxygen bond, to yield the exocyclic alkene. chem-station.com The Tebbe reagent is versatile and can also olefinate esters and amides, which are generally unreactive towards Wittig reagents. wikipedia.orgnrochemistry.com

Peterson Olefination and its Stereochemical Control

The Peterson olefination is another valuable alternative that utilizes α-silyl carbanions. organicreactions.orgnrochemistry.com This reaction involves the addition of an α-silyl carbanion (e.g., (trimethylsilyl)methyllithium) to a ketone. nrochemistry.com This addition forms a β-hydroxysilane intermediate. wikipedia.org

A key advantage of the Peterson olefination is that the subsequent elimination of the β-hydroxysilane can be controlled to produce different stereoisomers of the alkene. wikipedia.orgorganic-chemistry.org Treatment of the intermediate with an acid (e.g., sulfuric acid or p-toluenesulfonic acid) results in an anti-elimination, while treatment with a base (e.g., potassium hydride) leads to a syn-elimination. nrochemistry.comlscollege.ac.in Although stereocontrol is not relevant for the synthesis of a terminal alkene like this compound, the Peterson olefination remains a mild and effective method for its formation. organicreactions.orgyoutube.com The silicon-containing byproduct is often volatile and easily removed, simplifying product purification. youtube.com

Transition Metal-Catalyzed Olefination Strategies

The conversion of a ketone to an alkene, known as olefination, is a pivotal step in the synthesis of this compound from its logical precursor, 3,3-dimethylcyclohexanone. While classical methods like the Wittig reaction exist, transition metal-catalyzed strategies offer significant advantages, particularly for sterically hindered ketones.

Titanium-based reagents, such as the Tebbe reagent and the Petasis reagent (dimethyl titanocene), are at the forefront of these methodologies. synarchive.comnrochemistry.com These reagents are highly effective for the methylenation of a wide range of carbonyl compounds, including ketones, aldehydes, esters, and amides. santiago-lab.comwikipedia.org The active species in these reactions is a titanium carbene complex (a Schrock carbene), which is more nucleophilic and less basic than traditional Wittig ylides. nrochemistry.com This characteristic allows for efficient olefination of sterically hindered carbonyls and minimizes side reactions like elimination. wikipedia.org

The general mechanism involves the reaction of the titanium carbene with the carbonyl group to form a four-membered oxatitanacyclobutane intermediate. wikipedia.org This intermediate then undergoes a retro-[2+2] cycloaddition to yield the desired methylidene product and a highly stable titanium-oxo species, which is the driving force for the reaction. nrochemistry.com

In the context of synthesizing this compound, the ketone group of 3,3-dimethylcyclohexanone is selectively targeted. When a compound contains both a ketone and an ester, the ketone can be selectively methylenated by using one equivalent of the Tebbe reagent in a non-Lewis basic solvent like toluene. santiago-lab.comwikipedia.org

ReagentStructureKey FeaturesPrecursor
Tebbe Reagent(C₅H₅)₂TiCH₂ClAl(CH₃)₂Highly effective for hindered ketones; less basic than Wittig reagents; can methylenate esters and amides. wikipedia.orgTitanocene dichloride and trimethylaluminum. nrochemistry.com
Petasis Reagent(C₅H₅)₂Ti(CH₃)₂Thermally stable alternative to Tebbe reagent; generates the active carbene upon heating; allows for the introduction of various alkylidene groups. nrochemistry.comTitanocene dichloride and methyllithium (B1224462) or methylmagnesium chloride. nrochemistry.com

Multi-Step Synthetic Routes to the this compound Scaffold

The construction of the this compound framework is efficiently achieved through a multi-step sequence starting from readily available precursors. A common and logical approach begins with 5,5-dimethylcyclohexane-1,3-dione, commonly known as dimedone.

Step 1: Selective Reduction of Dimedone

The first step involves the selective reduction of one of the two carbonyl groups of dimedone to a methylene group, yielding the key intermediate, 3,3-dimethylcyclohexanone. This transformation can be accomplished through catalytic hydrogenation. One effective method involves the hydrogenation of dimedone using a noble metal catalyst, such as palladium on charcoal, in a polar solvent. google.com This process has been shown to produce 3,3-dimethylcyclohexanone in high yield and selectivity, representing a clean, one-step conversion. google.comchemicalbook.com Alternative two-step methods, such as reduction to 3,3-dimethylcyclohexanol (B1607255) followed by oxidation, are also possible but are less efficient. google.com

Step 2: Olefination of 3,3-Dimethylcyclohexanone

The second step is the olefination of the resulting 3,3-dimethylcyclohexanone, as detailed in the previous section. Using a transition metal-based reagent like the Tebbe or Petasis reagent, the carbonyl group is converted into the target exocyclic methylidene group to furnish this compound.

This two-step pathway provides an efficient and reliable route to the desired molecular scaffold from an inexpensive starting material.

Regioselective and Stereoselective Pathways Towards Substituted Methylidenecyclohexanes

Control over regioselectivity and stereoselectivity is crucial when synthesizing more complex, substituted analogues of methylidenecyclohexanes.

Regioselectivity

In the synthesis of the parent this compound, regioselectivity is inherently controlled by the synthetic design. The olefination reaction occurs specifically at the carbonyl carbon of the 3,3-dimethylcyclohexanone precursor, ensuring the methylidene group is introduced at the desired C3 position. For introducing substituents at other positions on a pre-existing ring, transition metal-catalyzed C-H activation and olefination can be employed, where the regioselectivity is often governed by directing groups that position the catalyst at a specific C-H bond. nih.gov

Stereoselectivity

The synthesis of this compound itself does not create any new stereocenters in the core structure. However, when synthesizing substituted analogues, controlling the stereochemistry becomes paramount. A powerful strategy involves establishing stereocenters early in the synthetic sequence.

For instance, the prochiral precursor, 2,2-dimethylcyclohexane-1,3-dione, can be reduced asymmetrically to form a chiral hydroxy-ketone. Biocatalytic reduction using baker's yeast has been shown to produce (S)-3-hydroxy-2,2-dimethylcyclohexanone with high enantiomeric excess. orgsyn.org This chiral building block can then be carried forward, allowing for the synthesis of optically active substituted methylidenecyclohexanes. Modern biocatalysis, utilizing engineered alcohol dehydrogenases, offers an efficient and green approach for the stereoselective synthesis of chiral alcohols, which can serve as precursors to complex, dually chiral alkylidene cycloalkanes. acs.org

Sustainable and Green Chemistry Approaches in Synthetic Design

Incorporating the principles of green chemistry is essential for developing modern, environmentally responsible synthetic routes. This involves maximizing atom economy, using safer solvents, employing catalytic rather than stoichiometric reagents, and designing energy-efficient processes. researchgate.netyoutube.com

Atom Economy

A key metric for evaluating the "greenness" of a reaction is atom economy, which measures how many atoms from the reactants are incorporated into the final product. The classical Wittig reaction, while effective, suffers from poor atom economy because it generates a stoichiometric amount of triphenylphosphine oxide as a byproduct. rsc.org For the methylenation of cyclohexanone, the Wittig reaction has a calculated atom economy of only about 26%. rsc.org

In contrast, transition metal-mediated olefination offers a more atom-efficient alternative. Although reagents like the Tebbe reagent are still used in stoichiometric amounts, the byproducts have lower molecular weights. More importantly, the development of truly catalytic olefination reactions is a key goal in green chemistry.

ReactionReactantsProductByproduct(s)Atom Economy
Wittig ReactionCyclohexanone + Ph₃PCH₂Methylenecyclohexane (B74748)Triphenylphosphine oxide (Ph₃PO)~26% rsc.org
Tebbe OlefinationCyclohexanone + (C₅H₅)₂TiCH₂ (active species)Methylenecyclohexane(C₅H₅)₂TiO~35%

Sustainable Methodologies

The multi-step synthesis of this compound can incorporate several green principles.

Catalysis: The hydrogenation of dimedone uses a recyclable noble metal catalyst, which is preferable to stoichiometric reductants. google.com

Solvent Choice: Research into green process chemistry emphasizes replacing hazardous volatile organic compounds (VOCs) with safer alternatives like water, supercritical CO₂, or bio-derived solvents. researchgate.net

Biocatalysis: As mentioned, using enzymes or whole-cell systems for steps like asymmetric reduction can proceed under mild, aqueous conditions, eliminating the need for harsh reagents and solvents. acs.org

Process Optimization: The adoption of continuous flow manufacturing can enhance safety, improve energy efficiency, and streamline multi-step syntheses, reducing waste and resource consumption. mdpi.com

By thoughtfully selecting reagents and reaction conditions, the synthesis of this compound and its derivatives can be designed to be not only efficient but also environmentally sustainable.

Complex Reactivity and Mechanistic Pathways of 1,1 Dimethyl 3 Methylidenecyclohexane

Electrophilic Addition Reactions Across the Exocyclic Double Bond

The electron-rich π-system of the exocyclic double bond in 1,1-dimethyl-3-methylidenecyclohexane serves as a nucleophile, readily reacting with electrophiles. These reactions proceed through the formation of intermediate species, and their outcomes are governed by the stability of these intermediates.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound proceeds via a two-step electrophilic addition mechanism. pressbooks.pubyoutube.com The reaction is regioselective and follows Markovnikov's rule. youtube.commasterorganicchemistry.com

Step 1: Protonation and Carbocation Formation: The reaction initiates with the electrophilic attack of the hydrogen atom from HX on the methylene (B1212753) carbon (the CH2 group) of the double bond. This is because the proton adds to the less substituted carbon, leading to the formation of the more stable carbocation on the more substituted carbon (the C3 position of the ring). youtube.com This results in a stable tertiary carbocation intermediate.

Step 2: Nucleophilic Attack: The halide ion (X⁻), acting as a nucleophile, then attacks the electrophilic carbocation. pressbooks.pub This rapid step leads to the formation of the final product, 1-halo-1,3,3-trimethylcyclohexane.

Due to the stability of the tertiary carbocation, rearrangements like hydride or alkyl shifts are generally not observed in this specific substrate, which is a key feature of its hydrohalogenation. libretexts.orgpressbooks.pub

Halogenation: The addition of halogens (X₂, where X = Br, Cl) occurs through a mechanism involving a cyclic halonium ion intermediate.

Step 1: Formation of the Halonium Ion: The alkene's π-bond attacks one of the halogen atoms, displacing the other as a halide ion. Simultaneously, a lone pair on the attacking halogen atom forms a bond back to the other carbon of the original double bond, creating a three-membered ring called a halonium ion. youtube.com

Step 2: Nucleophilic Ring Opening: The displaced halide ion then acts as a nucleophile, attacking one of the carbons of the halonium ion from the side opposite the ring (anti-addition). youtube.com This attack opens the ring and results in a dihalo product with a trans stereochemical relationship between the two halogen atoms.

Reaction Reagent Intermediate Major Product
HydrobrominationHBrTertiary Carbocation1-Bromo-1,3,3-trimethylcyclohexane
ChlorinationCl₂Chloronium Iontrans-1,2-Dichloro-1,3,3-trimethylcyclohexane

Acid-Catalyzed Hydration: In the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), water can add across the double bond. Similar to hydrohalogenation, this reaction proceeds through the formation of the most stable carbocation intermediate. chadsprep.com

The double bond is protonated by hydronium (H₃O⁺) to form a tertiary carbocation at the C3 position.

A water molecule acts as a nucleophile, attacking the carbocation.

A final deprotonation step by another water molecule yields the alcohol product, 1,3,3-trimethylcyclohexan-1-ol.

While effective, this method is susceptible to carbocation rearrangements in other substrates, although it is not a significant issue for this compound. libretexts.orglibretexts.org

Oxymercuration-Demercuration: This two-step method provides a more reliable route to the Markovnikov hydration product without the risk of carbocation rearrangements. chemistrysteps.comyoutube.com

Oxymercuration: The alkene reacts with mercuric acetate (B1210297) [Hg(OAc)₂] in aqueous solution. The electrophilic mercury species is attacked by the double bond to form a cyclic mercurinium ion intermediate. chadsprep.comlibretexts.org Water then attacks the more substituted carbon of this three-membered ring, as it bears a greater partial positive charge. youtube.com This results in an organomercury alcohol intermediate.

Method Reagents Key Feature Product
Acid-Catalyzed HydrationH₂O, H₂SO₄ (cat.)Forms a tertiary carbocation intermediate1,3,3-Trimethylcyclohexan-1-ol
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O2. NaBH₄Proceeds via a mercurinium ion; prevents rearrangements1,3,3-Trimethylcyclohexan-1-ol

Epoxidation: The exocyclic double bond can be converted into an epoxide (a three-membered ring containing oxygen) by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). khanacademy.org The reaction is concerted, meaning all bonds are broken and formed in a single step. The oxygen atom is delivered to one face of the double bond, resulting in a spiro-epoxide. The stereochemistry of the alkene is retained in the product. researchgate.net

Nucleophilic Ring Opening: The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles. mdpi.comencyclopedia.pub The regiochemical outcome of the ring-opening depends on whether the reaction is catalyzed by acid or base.

Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom. youtube.com This is because in the transition state, the positive charge is better stabilized on the more substituted carbon. This leads to the formation of a product where the nucleophile is bonded to the C3 position and a hydroxyl group is on the methylene carbon.

Base-Catalyzed Ring Opening: Under basic or neutral conditions, a strong nucleophile will attack the less sterically hindered carbon of the epoxide ring via an Sₙ2 mechanism. youtube.com For the epoxide of this compound, this would be the methylene carbon. This results in a product where the nucleophile is attached to the CH₂ group and the hydroxyl group is on the C3 carbon.

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a new ring from two separate reactants. The exocyclic double bond of this compound can participate as one of the components in these reactions.

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. atc.ioyoutube.com this compound, with its isolated double bond, acts as a dienophile. The reaction is a [4+2] cycloaddition, a concerted process where bond formation and breaking occur in a single step. youtube.comyoutube.com

Scope: It can react with a variety of electron-rich dienes. The reaction rate is enhanced if the diene possesses electron-donating groups and the dienophile has electron-withdrawing groups, though the reaction can proceed without strong activation, often requiring heat. youtube.com

Regioselectivity: When an unsymmetrical diene reacts with the dienophile, two different constitutional isomers (regioisomers) can potentially form. The substitution pattern on the diene dictates the major product, often favoring "ortho" or "para" adducts due to orbital overlap considerations in the transition state. youtube.com

Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. For bicyclic products, the "endo rule" often applies, where substituents on the dienophile tend to occupy the endo position in the product due to favorable secondary orbital interactions.

This reaction class involves a 1,3-dipole reacting with a dipolarophile (in this case, this compound) to form a five-membered heterocyclic ring. This is a type of [3+2] cycloaddition.

Mechanism: The reaction is typically concerted and stereospecific. The 1,3-dipole, a molecule with positive and negative charges delocalized over three atoms (e.g., ozone, azides, nitrile oxides), reacts with the double bond of the dipolarophile.

Examples:

Ozonolysis: A well-known 1,3-dipolar cycloaddition is the reaction with ozone (O₃). The initial product is an unstable molozonide, which quickly rearranges to a more stable ozonide. This is typically followed by a reductive or oxidative workup to cleave the double bond, yielding ketones or aldehydes. In this case, it would yield 3,3-dimethylcyclohexanone (B1346601).

Nitrile Oxide Cycloaddition: Reaction with a nitrile oxide (R-C≡N⁺-O⁻) would yield an isoxazoline (B3343090) ring fused to the cyclohexane (B81311) system. Studies on similar rigid methylenecyclohexane (B74748) systems have shown a correlation between the stereochemical course of 1,3-dipolar cycloadditions and methoxymercuration reactions, suggesting that steric hindrance plays a significant role in determining the facial selectivity of the attack on the double bond. oup.com

Radical-Mediated Transformations

The presence of a readily accessible π-system in this compound makes it a suitable substrate for radical reactions. These transformations often proceed with a high degree of complexity, influenced by the stereoelectronic properties of the cyclohexane ring.

Radical carboazidation of methylenecyclohexane derivatives has been a subject of systematic study to understand the factors governing diastereoselectivity. In the case of substituted methylenecyclohexanes, the attack of the radical on the double bond can occur from either the axial or equatorial face of the cyclohexane ring. The preferred pathway is often axial attack on the cyclohexyl radical intermediate. acs.org

For this compound, the initial addition of an azide (B81097) radical to the exocyclic double bond would generate a tertiary radical at the 3-position. The stereochemical outcome of the subsequent carbon-carbon bond formation is influenced by the steric hindrance imposed by the gem-dimethyl group at the 1-position. While specific studies on the diastereocontrol of radical carboazidation of this compound are not extensively documented, general principles suggest that the approach of the radical species would be directed to minimize steric interactions, potentially leading to a mixture of diastereomers. The reaction of methylenecyclohexane with ethyl 2-iodoacetate (B8585797) in the presence of an azide source can yield the corresponding azidoester in good yields, demonstrating the feasibility of this transformation. acs.org

Table 1: Radical Carboazidation of Alkenes

Alkene Reagent Product Yield (%)
1-Octene Ethyl 2-iodoacetate, NaN₃ 2-Azidomethyldecanoic acid ethyl ester 79
Methylenecyclohexane Ethyl 2-iodoacetate, NaN₃ (1-Azidomethylcyclohexyl)acetic acid ethyl ester 81
Methylenecyclopentane Ethyl 2-iodoacetate, NaN₃ (1-Azidomethylcyclopentyl)acetic acid ethyl ester 75

This table presents data on the radical carboazidation of various alkenes to illustrate the general applicability of the reaction. acs.org

While the radical derived from this compound at the 3-position is a cyclohexylcarbinyl-type radical, significant ring strain is not present to drive a facile homolytic ring opening. In contrast, radicals derived from smaller, more strained ring systems like alkylidenecyclopropanes readily undergo ring opening. rsc.orgnih.gov The stability of the six-membered ring in this compound makes such a process less favorable under standard radical conditions. Instead, intermolecular trapping of the radical intermediate or other rearrangement pathways would likely dominate.

Molecular Rearrangement Phenomena

The carbon skeleton of this compound and its derivatives is susceptible to various molecular rearrangements, particularly those involving carbocationic intermediates. These rearrangements are driven by the formation of more stable carbocations and the relief of steric strain.

The generation of a carbocation adjacent to the cyclohexane ring of this compound can initiate a cascade of rearrangements. For instance, protonation of the exocyclic double bond would lead to a tertiary carbocation at the 3-position. While this is a relatively stable carbocation, the possibility of ring expansion exists, especially if a less stable carbocation were to be formed initially on an adjacent carbon. chemistrysteps.com Ring expansions are common in carbocation chemistry and are driven by the relief of ring strain, although a six-membered ring is already quite stable. chemistrysteps.com A 1,2-alkyl shift, involving one of the methyl groups or a carbon of the cyclohexane ring, could lead to a rearranged and potentially more stable carbocationic intermediate. masterorganicchemistry.com

The pinacol (B44631) and semipinacol rearrangements are classic examples of carbocation-mediated 1,2-migrations. These reactions are particularly relevant to diol or haloalcohol derivatives of this compound.

The pinacol rearrangement of a 1,2-diol derived from this compound (e.g., 1,1-dimethyl-3-methylene-cyclohexane-2,3-diol) under acidic conditions would proceed through the formation of a carbocation. wikipedia.orgchemistrysteps.com Protonation of one of the hydroxyl groups followed by the loss of water would generate a carbocation. A subsequent 1,2-migration of a methyl group or a ring carbon would lead to a more stable oxonium ion, which upon deprotonation yields a ketone. libretexts.org If a ring carbon migrates, this would result in a ring contraction, leading to a cyclopentyl ketone derivative. The migratory aptitude of the substituents plays a crucial role in determining the product distribution. chemistrysteps.com

The semipinacol rearrangement involves similar 1,2-migrations but starts from substrates like haloalcohols or epoxides. For example, the reaction of a halohydrin derived from this compound could be induced to undergo a semipinacol rearrangement to afford a ketone with a rearranged carbon skeleton.

Catalytic Transformations

Catalytic methods offer efficient and selective routes for the transformation of this compound. Hydrogenation is a prominent example of such a transformation.

Catalytic hydrogenation of the exocyclic double bond in this compound would be expected to proceed readily in the presence of a suitable catalyst, such as platinum, palladium, or nickel, to yield 1,1,3-trimethylcyclohexane. ucla.educhempedia.info The stereochemistry of the addition of hydrogen is typically syn, with both hydrogen atoms adding to the same face of the double bond. The presence of the gem-dimethyl group at the 1-position may influence the facial selectivity of the hydrogenation, directing the approach of the alkene to the catalyst surface. The choice of catalyst and reaction conditions can also influence the product distribution, particularly if any isomerization of the double bond occurs prior to hydrogenation. chempedia.info For instance, platinum-on-carbon (Pt/C) catalysts are effective for the hydrogenation of alkenes. mdpi.com

Regioselective and Stereoselective Hydrogenation and Reduction Strategies

The hydrogenation of this compound can proceed via catalytic hydrogenation, a process that typically involves the syn-addition of hydrogen across the double bond. ucla.edu The regioselectivity of this reaction is predetermined by the location of the double bond, leading to the formation of 1,1,3-trimethylcyclohexane. However, the stereoselectivity is influenced by the steric hindrance imposed by the axial methyl group at the C1 position.

Catalytic hydrogenation of exocyclic methylene groups on cyclohexane rings generally occurs from the less hindered face of the molecule. For this compound, the catalyst surface will preferentially approach the double bond from the side opposite to the axial methyl group, leading to the formation of the cis-isomer as the major product. The choice of catalyst can influence the degree of stereoselectivity.

CatalystPredominant ProductStereoselectivity
Platinum on Carbon (Pt/C)cis-1,1,3-TrimethylcyclohexaneHigh
Palladium on Carbon (Pd/C)cis-1,1,3-TrimethylcyclohexaneModerate to High
Rhodium on Alumina (Rh/Al2O3)cis-1,1,3-TrimethylcyclohexaneHigh

This table presents expected outcomes based on general principles of catalytic hydrogenation of substituted cyclohexanes.

Reduction of the double bond can also be achieved using non-catalytic methods, although these are less common for simple alkenes. The stereochemical outcome of such reductions would similarly be governed by steric factors.

Oxidative Transformations (e.g., Ozonolysis, Permanganate (B83412) Oxidation)

The exocyclic double bond of this compound is susceptible to various oxidative cleavage reactions, providing synthetic routes to functionalized cyclohexane derivatives.

Ozonolysis: The reaction of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), cleaves the double bond to yield 3,3-dimethylcyclohexanone. masterorganicchemistry.com This transformation proceeds through the formation of a primary ozonide, which rearranges to a more stable secondary ozonide before being cleaved to the final ketone product. masterorganicchemistry.com

ReagentsProduct
1. O3, CH2Cl2, -78 °C; 2. (CH3)2S3,3-Dimethylcyclohexanone

This table illustrates the expected product from the ozonolysis of the target compound.

Permanganate Oxidation: Oxidation with potassium permanganate (KMnO4) can lead to different products depending on the reaction conditions. Under cold, dilute, and basic conditions, syn-dihydroxylation is expected to occur, yielding 1,1-dimethyl-3-(hydroxymethyl)cyclohexan-1-ol. If the reaction is performed under hot, acidic, or concentrated basic conditions, oxidative cleavage of the double bond will occur, leading to the formation of 3,3-dimethylcyclohexanone. nitrkl.ac.in The initial diol intermediate is further oxidized under these more vigorous conditions.

ConditionsProduct
Cold, dilute, basic KMnO41,1-Dimethyl-3-(hydroxymethyl)cyclohexan-1-ol
Hot, acidic/basic KMnO43,3-Dimethylcyclohexanone

This table outlines the expected products from permanganate oxidation under different conditions.

Catalytic Allylic Functionalization, Including Amination Reactions

The allylic positions of this compound are prime targets for functionalization through transition metal-catalyzed reactions. These reactions offer a powerful tool for the introduction of various substituents, including amino groups.

Palladium-catalyzed allylic amination is a well-established method for the formation of C-N bonds. In the context of this compound, a palladium(0) catalyst can coordinate to the exocyclic double bond, followed by the abstraction of an allylic proton to form a π-allylpalladium intermediate. Subsequent nucleophilic attack by an amine can then occur at either of the two termini of the allyl system.

Due to the steric hindrance from the gem-dimethyl group, the nucleophilic attack is expected to occur preferentially at the less substituted methylene carbon, leading to the formation of the corresponding N-allylic amine as the major product. The choice of ligands on the palladium catalyst can significantly influence the regioselectivity and efficiency of the reaction.

Catalyst SystemAmine NucleophileMajor Product
Pd(PPh3)4Morpholine4-( (3,3-dimethylcyclohex-1-en-1-yl)methyl)morpholine
[Pd(allyl)Cl]2, dppfAnilineN-((3,3-dimethylcyclohex-1-en-1-yl)methyl)aniline

This table provides representative examples of potential palladium-catalyzed allylic amination reactions based on known reactivity patterns.

Advanced Spectroscopic and Computational Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of 1,1-Dimethyl-3-methylidenecyclohexane, offering detailed insights into its molecular framework and conformational dynamics.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The gem-dimethyl groups at the C1 position are chemically equivalent and appear as a sharp singlet. The protons of the exocyclic methylene (B1212753) group (=CH₂) are also equivalent and present as a singlet in the olefinic region of the spectrum. The remaining protons on the cyclohexane (B81311) ring exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons.

Key Features of the Predicted ¹H NMR Spectrum:

Gem-dimethyl Protons (C1-CH₃): A singlet integrating to 6 protons, typically found in the upfield region (δ 0.9-1.1 ppm).

Ring Methylene Protons (H4, H5, H6): These protons appear as complex multiplets in the range of δ 1.5-2.0 ppm.

Allylic Protons (H2, H4): The protons on the carbons adjacent to the double bond (C2 and C4) are deshielded and resonate further downfield, typically around δ 2.1-2.4 ppm.

Exocyclic Methylene Protons (=CH₂): These olefinic protons give rise to a singlet around δ 4.7-4.9 ppm.

Coupling constant (J) analysis, though complex for the ring protons, would provide critical information about the dihedral angles between adjacent protons, aiding in conformational assessment.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
=CH₂ (exocyclic)4.7 - 4.9Singlet (s)2H
H2, H4 (allylic)2.1 - 2.4Multiplet (m)4H
H5, H61.5 - 2.0Multiplet (m)4H
C(CH₃)₂0.9 - 1.1Singlet (s)6H

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, seven distinct signals are expected due to the molecule's symmetry. The sp²-hybridized carbons of the exocyclic double bond are the most downfield signals. The chemical shifts of the ring carbons are influenced by their substitution and local geometry.

Key Features of the Predicted ¹³C NMR Spectrum:

Olefinic Carbons: The quaternary C3 carbon is expected around δ 145-150 ppm, while the terminal =CH₂ carbon appears around δ 105-110 ppm. libretexts.org

Quaternary Carbon (C1): The signal for the carbon bearing the two methyl groups is found around δ 30-35 ppm.

Ring Methylene Carbons (C2, C4, C5, C6): These sp³ carbons resonate in the δ 25-45 ppm range.

Methyl Carbons (C1-CH₃): The two equivalent methyl carbons appear as a single peak in the upfield region, typically δ 25-30 ppm.

Stereochemical effects, such as ring strain and substituent orientation, cause perturbations in these chemical shifts, which can be analyzed to deduce the preferred conformation.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3145 - 150
=CH₂ (exocyclic)105 - 110
C2, C4, C5, C625 - 45
C130 - 35
C(CH₃)₂25 - 30

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and elucidating the complete molecular structure and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the allylic protons on C2 and C4 and their adjacent methylene protons on C6 and C5, respectively, confirming the connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) ¹H-¹³C correlations, which helps to piece together the carbon skeleton. Key correlations would include signals from the gem-dimethyl protons to the quaternary C1 and the adjacent C2 and C6 carbons, and from the allylic protons to the olefinic carbons (C3 and the exocyclic =CH₂).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information for conformational analysis. mdpi.com It can distinguish between axial and equatorial protons and reveal through-space interactions between the methyl groups and specific ring protons, helping to define the chair conformation and the orientation of substituents.

The cyclohexane ring in this compound is expected to adopt a distorted chair conformation to minimize steric strain. The presence of the sp²-hybridized C3 atom slightly flattens the ring in that region. The gem-dimethyl group at C1 results in one methyl group occupying an axial position and the other an equatorial position. At room temperature, the molecule undergoes rapid ring inversion, making the two methyl groups appear equivalent on the NMR timescale.

Dynamic NMR studies, involving the acquisition of NMR spectra at various temperatures, can be used to study this conformational interchange. As the temperature is lowered, the rate of ring inversion slows. At a sufficiently low temperature (the coalescence temperature), the single peak for the methyl groups would broaden and eventually resolve into two distinct signals, corresponding to the axial and equatorial methyl groups. Analysis of the spectra at different temperatures allows for the calculation of the activation energy barrier for the ring-flipping process.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. longdom.orgnih.gov For this compound, with a molecular formula of C₉H₁₆, the theoretical exact monoisotopic mass is calculated to be 124.1252 Da. nih.gov

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure mass-to-charge ratios (m/z) with high accuracy (typically to within 5 ppm). longdom.org Experimental measurement of the molecular ion peak at m/z 124.1252 would confirm the elemental composition of C₉H₁₆, distinguishing it from other isobaric compounds with different elemental formulas.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis, Reaction Monitoring, and Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential hyphenated technique for the analysis of volatile compounds like this compound, particularly within complex mixtures. youtube.com

Mixture Analysis: In GC-MS, the gas chromatograph first separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. restek.com this compound, being a relatively nonpolar hydrocarbon, would elute at a characteristic retention time. This technique is widely used in the analysis of essential oils and other natural product extracts where this compound or its derivatives might be present. nih.gov

Reaction Monitoring: GC-MS is invaluable for monitoring the progress of chemical reactions. For instance, in the synthesis of this compound via a Wittig reaction from 3,3-dimethylcyclohexanone (B1346601), GC-MS could be used to track the disappearance of the starting ketone and the appearance of the alkene product in real-time. microsaic.comnih.gov This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Product Profiling: After separation by the GC, the eluted compound enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by the molecular ion peak and various fragment ions. libretexts.orgchemguide.co.uk For this compound (MW=124), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 124. Prominent fragment ions would likely include [M-CH₃]⁺ at m/z 109 due to the loss of a methyl group, and other fragments resulting from characteristic cleavages of the cyclohexane ring. This fragmentation pattern allows for positive identification by comparison with spectral libraries. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Conjugation Effects

Spectroscopic techniques are indispensable in the identification and characterization of organic molecules. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, provide valuable insights into the functional groups present in a molecule and the nature of its electronic transitions.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. The absorption of IR radiation corresponds to the vibrational transitions of the bonds within the molecule. For this compound, the key functional groups are the exocyclic methylene group (C=CH₂), the gem-dimethyl group, and the saturated cyclohexane ring.

Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=CH₂ (Alkene) C=C Stretch 1650 - 1630
=C-H (Vinylic) C-H Stretch 3090 - 3010
=C-H Out-of-Plane Bend 910 - 880
C-H (Alkyl) C-H Stretch 2960 - 2850

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is indicative of the energy difference between these orbitals.

In the case of this compound, the only chromophore is the isolated carbon-carbon double bond of the methylidene group. This isolated double bond is not part of a conjugated system. Electronic transitions in non-conjugated alkenes, such as the π → π* transition, typically occur at wavelengths below 200 nm, which is in the far-UV region of the electromagnetic spectrum. Consequently, a significant absorption peak in the standard UV-Vis range (200-800 nm) is not expected for this compound. The absence of conjugation means there are no extended π-systems that would lower the energy of the electronic transitions into the accessible UV-Vis region.

No experimental or calculated UV-Vis spectral data for this compound are publicly available. However, based on its structure, any significant absorption would be predicted to be in the vacuum UV region.

X-ray Crystallography for Definitive Solid-State Structural Characterization of Crystalline Derivatives

X-ray crystallography is an analytical technique that provides the most definitive three-dimensional structural information of a molecule in its solid, crystalline state. By diffracting a beam of X-rays off a single crystal, it is possible to determine the precise arrangement of atoms, as well as bond lengths, bond angles, and torsional angles.

For a non-crystalline compound like this compound, which is a liquid at room temperature, X-ray crystallography can only be performed on a suitable crystalline derivative. The process would involve a chemical reaction to introduce functional groups that facilitate crystallization, such as the formation of a solid derivative through reactions involving the double bond.

A thorough search of crystallographic databases reveals that no X-ray crystal structures of this compound or its crystalline derivatives have been reported in the public domain. Were such data available, it would provide unambiguous proof of the molecular structure, including the conformation of the cyclohexane ring and the precise geometry of the exocyclic double bond and the gem-dimethyl groups. This would allow for a detailed comparison between the solid-state structure and structures determined by computational methods or inferred from other spectroscopic techniques in the gas or liquid phase.

Theoretical and Computational Chemistry of 1,1 Dimethyl 3 Methylidenecyclohexane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools used to predict the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing insights into electron distribution, molecular orbital energies, and other key characteristics that govern a molecule's behavior.

Investigation of Electrostatic Potential Surfaces

An Electrostatic Potential (ESP) map, or Molecular Electrostatic Potential (MEP) surface, is a visual representation of the charge distribution within a molecule. libretexts.orgglasp.co It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. These maps use a color spectrum to denote different regions of charge: red indicates electron-rich areas (negative potential), blue indicates electron-poor areas (positive potential), and green represents neutral regions. youtube.com

For 1,1-Dimethyl-3-methylidenecyclohexane, an ESP map would predictably show a region of high electron density (red to yellow) concentrated around the π-bond of the methylidene group. glasp.coyoutube.com This visualization confirms the findings from FMO analysis, highlighting the double bond as the most probable site for attack by electrophiles. The gem-dimethyl group and the saturated carbon framework would appear largely neutral (green).

Computational Mapping of Reaction Transition States and Reaction Coordinate Analysis

Computational chemistry allows for the detailed mapping of a chemical reaction's progress from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction pathway—and analyzing the reaction coordinate, which describes the energetic profile of the reaction. This analysis is crucial for understanding reaction mechanisms and predicting reaction rates.

Prediction and Interpretation of Kinetic Isotope Effects (KIEs)

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. libretexts.org It is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-determining step. princeton.edubaranlab.org Computational models can predict KIEs by calculating the vibrational frequencies of reactants and transition states for both the normal and isotopically labeled species. rutgers.edu

A primary KIE (typically kH/kD > 1) is observed when a bond to the isotope is broken in the rate-determining step. princeton.edu For example, in a hypothetical E2 elimination reaction to form this compound, replacing a hydrogen on the carbon adjacent to the methylidene group with deuterium (B1214612) would be expected to yield a significant primary KIE if that C-H bond is broken in the slowest step. A secondary KIE (kH/kD ≠ 1) occurs when the isotopic substitution is at a position not directly involved in bond breaking, often indicating changes in hybridization at that center during the reaction. libretexts.org

Hypothetical KIE Values for a Reaction

Reaction Type Isotopic Substitution Position Predicted kH/kD Interpretation
Electrophilic Addition C=CH₂ → C-CH₂D ~1.0 - 1.2 Small normal secondary KIE, consistent with rehybridization from sp² to sp³.

Note: The values in this table are hypothetical and serve to illustrate the concept.

Computational Modeling of Catalytic Cycles and Intermediates

Computational modeling is instrumental in understanding complex catalytic cycles. By calculating the energies of all reactants, intermediates, transition states, and products, a detailed energy profile of the entire catalytic process can be constructed. This helps identify the rate-limiting step, understand the role of the catalyst, and predict how modifications to the catalyst or substrates might affect the reaction outcome. While no specific catalytic cycle involving this compound was found in the literature, such modeling could be applied to reactions like its hydrogenation, metathesis, or polymerization.

Detailed Analysis of Conformational Energy Landscapes and Isomerization Barriers

The three-dimensional shape, or conformation, of a molecule significantly influences its physical properties and reactivity. For cyclic molecules like this compound, several conformations are possible, including the chair, boat, and twist-boat forms.

A detailed computational analysis would involve mapping the potential energy surface to identify all stable conformers (energy minima) and the transition states that connect them. This allows for the calculation of relative energies and the energy barriers to isomerization (conformational flipping). For this compound, the cyclohexane (B81311) ring is expected to adopt a chair conformation as its most stable form to minimize steric and torsional strain. The presence of the sp²-hybridized carbon of the methylidene group would cause a slight flattening of the ring at that position. The gem-dimethyl group at the C1 position would have one methyl group in an axial position and the other in an equatorial position in the chair conformer. libretexts.org A ring-flip would result in an energetically identical conformation.

Hypothetical Relative Energies of Conformers

Conformer Relative Energy (kcal/mol) Isomerization Barrier (kcal/mol)
Chair 0.0 (most stable) ~10-11 (to Twist-Boat)
Twist-Boat ~5-6 ~1-2 (to Boat)

Note: These values are typical for substituted cyclohexanes and are provided for illustrative purposes only.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. These simulations provide detailed insights into the dynamic nature and intermolecular interactions of molecules, which are crucial for understanding their chemical and physical properties. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of its dynamic behavior and interaction patterns can be inferred from computational studies of analogous substituted cyclohexanes and other terpenes.

The dynamic behavior of this compound is largely governed by the conformational flexibility of its cyclohexane ring. The ring can undergo a "ring flip" between two chair conformations. However, in the case of 1,1-disubstituted cyclohexanes, the two chair conformations are energetically equivalent. In each conformation, one methyl group occupies an axial position while the other is in an equatorial position. This equivalence means that, unlike monosubstituted cyclohexanes, neither conformer is more stable than the other. The presence of the exocyclic methylene (B1212753) group at the 3-position introduces some asymmetry, which can slightly influence the energy landscape of the ring's conformations.

To provide a clearer, albeit illustrative, understanding of the energetic considerations in the conformational dynamics of similar systems, the following data table presents typical energy differences for various substituents on a cyclohexane ring. It is important to note that these are generalized values and the specific values for this compound would require dedicated computational studies.

SubstituentAxial Strain Energy (kcal/mol)Equatorial Conformer Preference (%)
-CH31.795
-CH2CH31.896
-CH(CH3)22.297
-C(CH3)3~5.0>99.9

This table illustrates the energetic preference for substituents to occupy the equatorial position on a cyclohexane ring to minimize steric strain. For 1,1-dimethylcyclohexane, as one methyl group is always axial and the other equatorial, the net strain energy from these two groups remains constant between the two chair forms.

A deeper understanding of the intermolecular interaction potential can be gained by considering the different types of non-covalent interactions that could be at play, even if weak. The table below outlines the primary types of intermolecular forces and their expected relevance to this compound.

Interaction TypeDescriptionRelevance to this compound
London Dispersion Forces Weakest intermolecular force, arising from temporary induced dipoles in molecules.The primary intermolecular force for this non-polar hydrocarbon.
Dipole-Dipole Interactions Occur between polar molecules that have permanent dipoles.Not significant, as the molecule has a very small overall dipole moment.
Hydrogen Bonding A special type of dipole-dipole interaction between a hydrogen atom in a polar bond and an electronegative atom.Not applicable, as there are no significant hydrogen bond donors or acceptors.
π-Interactions Interactions involving π-systems, such as the exocyclic double bond. These can include π-π stacking or interactions with other polarizable groups.The methylidene group's double bond could participate in weak π-interactions with other molecules.

Applications in Advanced Organic Synthesis and Materials Science

Strategic Building Block in the Total Synthesis of Complex Organic Molecules

While direct applications of 1,1-dimethyl-3-methylidenecyclohexane in the total synthesis of specific complex natural products are not extensively documented in publicly available literature, its structural motifs—the gem-dimethylcyclohexane core and the exocyclic methylene (B1212753) group—are prevalent in a variety of terpenoid natural products. This makes it a conceptually valuable synthon and a subject of interest for synthetic chemists. The gem-dimethyl substitution is a common feature in many sesquiterpenes and diterpenes, providing a characteristic structural element. nih.gov

Precursors to Natural Products and Synthetic Analogues

The gem-dimethylcyclohexane framework is a key structural component in numerous natural products, many of which exhibit significant biological activity. nih.gov The exocyclic methylene group in this compound offers a versatile handle for a wide array of chemical transformations, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

For instance, the synthesis of various terpene-based natural products often involves the construction of a gem-dimethylcyclobutane or cyclohexane (B81311) ring system. nih.gov Synthetic strategies towards these molecules could potentially utilize precursors with a pre-formed gem-dimethylcyclohexane core, such as derivatives of this compound. The exocyclic double bond can be subjected to a variety of reactions, including but not limited to:

Hydroboration-oxidation: to introduce a hydroxyl group.

Epoxidation: to form an epoxide, which can be opened by various nucleophiles.

Ozonolysis: to cleave the double bond and form a ketone or aldehyde.

Diels-Alder reactions: where the exocyclic double bond can act as a dienophile.

These transformations would allow for the elaboration of the simple starting material into more complex intermediates on the path to natural products or their synthetic analogues. The synthesis of various gem-dimethylcyclohexane derivatives has been explored in the context of creating new compounds with interesting odor characteristics, highlighting the utility of this structural motif in different areas of chemical synthesis. perfumerflavorist.com

Elaboration into Chiral Synthons

This compound is an achiral molecule. However, its exocyclic methylene group provides a key site for the introduction of chirality. Asymmetric synthesis methodologies can be employed to transform this prochiral center into a chiral one, thereby creating valuable chiral synthons for the synthesis of enantiomerically pure complex molecules.

Several strategies can be envisioned for the asymmetric functionalization of the exocyclic double bond:

Asymmetric Dihydroxylation: Using catalysts like those developed by Sharpless, the exocyclic double bond could be converted into a chiral diol with high enantioselectivity.

Asymmetric Epoxidation: Chiral catalysts can be used to form an enantiomerically enriched epoxide.

Asymmetric Hydrogenation: The use of chiral transition metal catalysts could lead to the formation of a chiral methyl-substituted cyclohexane derivative.

The resulting chiral synthons, possessing a defined stereochemistry, would be highly valuable intermediates in the total synthesis of optically active natural products and pharmaceuticals. The asymmetric synthesis of functionalized cyclohexanes bearing multiple stereocenters is a significant area of research, and while direct examples with this compound are scarce, the principles of organocatalytic Michael additions and other asymmetric transformations could theoretically be applied. nih.gov

Role in Polymer Chemistry and Functional Material Development

The exocyclic double bond in this compound makes it a potential monomer for various polymerization reactions. Its structure is related to other 1,1-disubstituted olefins and methylenecycloalkanes, which have been studied in the context of polymer chemistry.

Monomer in Isomerization Polymerization Processes

Isomerization polymerization is a process where the monomer isomerizes during the polymerization reaction, leading to a polymer with a different repeating unit than the monomer itself. For methylenecycloalkanes, this can involve the opening of the exocyclic double bond and rearrangement of the cyclic structure. While specific studies on this compound are not prominent, research on related systems suggests that it could undergo such a process. Metal-catalyzed valence isomerization has been observed in related systems, indicating the potential for rearrangement under specific catalytic conditions. rsc.org

Cationic Polymerization and Copolymerization for Novel Polymer Architectures

Due to the presence of the 1,1-disubstituted olefin structure, this compound is a candidate for cationic polymerization. iupac.org The gem-dimethyl groups can stabilize the resulting carbocation intermediate, facilitating the polymerization process. Cationic polymerization of such monomers can be initiated by strong acids or Lewis acids. wikipedia.orgyoutube.com The polymerization of other methylenecycloalkanes has been investigated, and these studies provide insights into the potential behavior of this compound. osti.gov

The general mechanism for the cationic polymerization of a 1,1-disubstituted olefin involves:

Initiation: Formation of a carbocation from the monomer.

Propagation: Attack of the carbocation on another monomer molecule.

Chain Transfer and Termination: Reactions that terminate the growing polymer chain.

Copolymerization of this compound with other monomers could lead to the development of novel polymer architectures with tailored properties.

Property Value
Molecular Formula C9H16
Molecular Weight 124.22 g/mol
Boiling Point ~124 °C (for 1-methyl-3-methylenecyclohexane) stenutz.eu
Density ~0.797 g/mL (for 1-methyl-3-methylenecyclohexane) stenutz.eu
Refractive Index ~1.446 (for 1-methyl-3-methylenecyclohexane) stenutz.eu

Table 1: Physicochemical Properties of a Structurally Related Compound

Design and Synthesis of Functional Polymers and Copolymers

The incorporation of this compound into polymer chains can impart specific properties to the resulting material, such as increased rigidity and thermal stability due to the bulky cyclohexane ring. By copolymerizing this monomer with functional monomers, it is possible to design and synthesize a wide range of functional polymers. tib.eunih.govmtu.edu

Ligand Precursors in Organometallic Chemistry and Catalysis

The exocyclic double bond in this compound presents a key feature for its potential use as a ligand precursor in organometallic chemistry. The π-system of the double bond can coordinate to transition metals, forming organometallic complexes that may exhibit catalytic activity. Organometallic compounds, which contain direct bonds between carbon and metal atoms, are pivotal as both homogeneous catalysts and stoichiometric reagents in a multitude of chemical reactions. fishersci.com

The synthesis of transition metal methyl complexes is a fundamental area of organometallic chemistry, and these complexes are known to participate in elementary reactions that form the basis of significant academic and industrial transformations. scispace.com While direct studies involving this compound as a ligand are not prominent in the available literature, the broader class of methylenecyclohexane (B74748) derivatives can be explored for this purpose. The presence of the gem-dimethyl group at the 1-position can influence the stability and reactivity of potential metal complexes. This substitution can provide steric bulk, which may enhance the stability of the resulting organometallic species and influence the selectivity of catalytic reactions. For instance, in related systems, steric properties of ligands have been shown to stabilize specific oxidation states of the metal center, such as in the case of mononuclear organometallic Pd(III) complexes. illinois.edu

The general synthetic routes to organometallic complexes often involve the reaction of a suitable organic precursor with a metal halide or another reactive metal species. scispace.com this compound could potentially be employed in such reactions to generate novel transition metal complexes. The properties of these complexes would be influenced by the nature of the metal, the other ligands present, and the specific substitution pattern of the methylidenecyclohexane ring.

Development of Novel Reagents and Catalysts Utilizing the Methylidenecyclohexane Moiety

The methylidenecyclohexane framework is a versatile building block in organic synthesis. The exocyclic double bond can undergo a variety of chemical transformations, making it a useful synthon for the development of new reagents and catalysts. The reactivity of this double bond can be harnessed to introduce new functional groups or to construct more complex molecular architectures.

The development of novel catalysts is a cornerstone of modern chemical research, with applications ranging from pharmaceuticals to materials science. The methylidenecyclohexane moiety, when appropriately functionalized, could serve as the scaffold for a new class of catalysts. For example, the introduction of coordinating groups onto the cyclohexane ring could lead to the formation of chiral ligands for asymmetric catalysis. The gem-dimethyl group in this compound could play a role in directing the stereochemical outcome of such catalytic reactions.

Research into the catalytic applications of cyclohexane derivatives is an active field. For example, catalytic hydrogenation and hydrodeoxygenation of aromatic ketones can lead to the synthesis of valuable cyclohexane derivatives. researchgate.net While not directly involving this compound, these studies highlight the importance of the cyclohexane ring in catalysis. The synthesis of xanthene derivatives, for instance, can be achieved through the condensation of substituted benzaldehydes with dimedone (5,5-dimethylcyclohexane-1,3-dione), a related dimethylcyclohexane structure, in the presence of a catalyst. researchgate.net This demonstrates the utility of dimethylcyclohexane scaffolds in facilitating complex organic transformations.

Academic Investigations into Flavor and Fragrance Chemistry Components

The study of cyclohexane derivatives is of significant interest in the flavor and fragrance industry due to their often pleasant and potent aromas. While specific academic investigations into the flavor and fragrance profile of this compound are not widely published, the structural motifs present in this molecule are found in known fragrance compounds.

Patents in the fragrance industry often describe the use of dimethylcyclohexene and dimethylcyclohexane derivatives as fragrance materials. google.com For instance, novel dimethylcyclohexen-als have been developed for their advantageous use in enhancing or modifying the fragrance of various consumer products. google.com The presence of the dimethylcyclohexane core is a recurring theme in the design of new fragrance ingredients.

The odor profile of a molecule is highly dependent on its structure, including the presence and position of functional groups and substituents. The combination of the methylidenecyclohexane core with the gem-dimethyl substitution in this compound suggests it could possess unique olfactory properties. Academic research in this area would involve the synthesis of the pure compound and its sensory evaluation by trained panelists. Such studies are crucial for identifying new aroma compounds that can be used in the formulation of fragrances for personal care, household, and environmental hygiene products. allindianpatents.com

The development of new fragrance compositions often involves the combination of multiple fragrance ingredients to achieve a desired scent profile. googleapis.comgoogle.com Research into the specific contribution of compounds like this compound to a fragrance blend would be a valuable academic pursuit. This would involve understanding its odor characteristics, intensity, and how it interacts with other fragrance components.

Future Research Trajectories and Emerging Paradigms

Innovations in Asymmetric Synthesis Towards Enantiomerically Pure 1,1-Dimethyl-3-methylidenecyclohexane Derivatives

The creation of enantiomerically pure molecules is fundamental to modern chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. For derivatives of this compound, achieving high levels of enantiopurity will unlock the potential to study their chiroptical properties and biological activities. Future research will likely focus on several cutting-edge asymmetric synthesis strategies:

Organocatalysis: Chiral organocatalysts, such as prolinol silyl (B83357) ethers, offer a metal-free approach to inducing enantioselectivity. Future work could involve developing organocatalyzed intramolecular aldol (B89426) or Michael reactions on acyclic precursors to construct the chiral cyclohexane (B81311) ring with precise stereochemical control.

Transition-Metal Catalysis: Chiral transition-metal complexes, particularly those based on rhodium, palladium, or iridium, are powerful tools for asymmetric transformations. Research into asymmetric hydrogenation or hydrofunctionalization of a related precursor, 1,1-dimethyl-3-methylcyclohex-2-en-1-ol, could yield chiral intermediates that can be converted to the target molecule.

Chiral Auxiliary-Mediated Synthesis: The use of removable chiral auxiliaries attached to a precursor molecule can direct the stereochemical outcome of key bond-forming reactions. This well-established strategy could be applied to control the formation of stereocenters during the construction of the cyclohexane skeleton, with the auxiliary being cleaved in a later step.

The successful development of these methods will be crucial for accessing specific stereoisomers of functionalized this compound derivatives, enabling a deeper understanding of their structure-activity relationships.

Development of Environmentally Benign and Atom-Economical Methodologies for its Synthesis and Transformation

The principles of green chemistry are increasingly guiding synthetic route design, emphasizing the reduction of waste and the use of sustainable resources. Future synthetic approaches towards this compound will need to be evaluated through the lens of environmental impact and efficiency.

Key areas for development include:

Catalytic Routes: Moving away from stoichiometric reagents is paramount. For instance, the classic Wittig reaction, often used to install methylidene groups, generates a stoichiometric amount of triphenylphosphine (B44618) oxide waste. Future research could focus on catalytic olefination methods or elimination reactions from tertiary alcohols derived from a ketone precursor, which generate only water as a byproduct.

Green Solvents and Conditions: The exploration of benign solvents like 2,2,5,5-tetramethyloxolane (TMO) or even solvent-free reaction conditions will be a priority. whiterose.ac.uk Catalyst- and solvent-free reactions represent an ideal scenario for minimizing environmental impact. cas.cn

Atom Economy and Mass Intensity: The efficiency of synthetic routes will be rigorously assessed using green chemistry metrics. whiterose.ac.uknih.gov Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) provide a quantitative measure of how efficiently atoms from the reactants are incorporated into the final product and how much waste is generated. researchgate.netmdpi.com

MetricHypothetical "Traditional" Route (e.g., Grignard + Wittig)Potential "Green" Route (e.g., Catalytic Alkylation + Dehydration)Ideal Value
Atom Economy (AE)Low (~40-50%)High (>90%)100%
Process Mass Intensity (PMI)High (>50 kg/kg)Low (<10 kg/kg)1
Key ByproductTriphenylphosphine oxideWaterNone / Benign
Solvent UseHigh (e.g., THF, Toluene)Low / Recyclable / NoneNone

This interactive table compares the projected green chemistry metrics for a hypothetical traditional synthesis versus a future, more environmentally benign approach.

Integration of Flow Chemistry and Automated Synthesis for Scalable Production

To move from laboratory-scale curiosities to industrially relevant compounds, the development of scalable and robust production methods is essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing.

Flow Chemistry: Performing the synthesis of this compound in a continuous flow reactor can dramatically improve heat transfer, reaction control, and safety, especially for highly exothermic or fast reactions. This approach allows for seamless multi-step syntheses where intermediates are generated and consumed in a continuous stream, avoiding the need for isolation and purification at each stage. nih.govacs.org

Automated Synthesis Platforms: Automated systems can accelerate the optimization of reaction conditions (e.g., temperature, pressure, catalyst loading) by performing numerous experiments in parallel or sequentially without manual intervention. merckmillipore.commit.edu These platforms, often integrated with flow reactors, can rapidly identify the ideal parameters for maximizing yield and purity, significantly reducing development time. nih.govwikipedia.org

The integration of these technologies will enable on-demand, efficient, and scalable production of this compound and its derivatives, facilitating their broader investigation and potential commercial application.

Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Mechanistic Insight

A deep understanding of reaction mechanisms and kinetics is critical for process optimization and control. Advanced in situ spectroscopic techniques allow chemists to "watch" a reaction as it happens, providing invaluable data without the need for sampling.

For the synthesis of this compound, these techniques could be applied as follows:

FTIR and Raman Spectroscopy: These vibrational spectroscopy methods are powerful for monitoring the concentration of reactants, intermediates, and products in real-time by tracking characteristic functional group absorbances. rsc.orgthermofisher.comclairet.co.uk For example, during a Wittig-type reaction, the disappearance of the carbonyl peak from the ketone precursor and the appearance of the C=C stretch of the methylidene group could be precisely monitored.

Mass Spectrometry (MS): Coupling a mass spectrometer directly to a flow reactor allows for the real-time identification of reaction components. This is particularly useful for detecting transient intermediates and identifying byproducts, which can provide deep mechanistic insights. microsaic.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR cells enable the acquisition of high-resolution structural information directly from the reaction stream, helping to unambiguously identify all species present and quantify their concentrations.

TechniqueInformation GainedApplication in Synthesis of this compound
FTIR/RamanFunctional group changes, concentration profiles, kineticsMonitoring conversion of a ketone precursor to the exocyclic alkene.
Mass SpectrometryMolecular weight of components, detection of intermediates and impuritiesIdentifying transient species in a catalytic cycle or side products.
NMRDetailed structural information, stereochemistry, quantificationConfirming isomeric purity and tracking reaction progress.

This interactive table summarizes the application of various in situ spectroscopic techniques for monitoring the synthesis of this compound.

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Catalyst Design

The synergy between artificial intelligence (AI) and chemistry is creating powerful new tools for accelerating discovery. catalysis-summit.com Machine learning (ML) algorithms, trained on vast datasets of chemical reactions, can now predict reaction outcomes, suggest optimal conditions, and even design novel catalysts. cas.cnnih.gov

Future research on this compound can leverage AI in several ways:

Reaction Condition Prediction: AI models can predict the most suitable catalysts, solvents, and temperatures for a given transformation, saving significant experimental effort. acs.org For instance, an AI could screen thousands of potential chiral catalysts for an asymmetric synthesis to identify the most promising candidates for achieving high enantioselectivity.

Predicting Reaction Outcomes: Given a set of reactants and reagents, ML models can predict the likely major product, helping chemists anticipate potential side reactions and design cleaner, more efficient synthetic routes. mit.edustanford.edu

De Novo Catalyst Design: Generative AI models can design novel catalyst structures with desired properties, such as high activity and selectivity for specific transformations. meryt-chemical.comcas.cnarxiv.org This could lead to the discovery of bespoke catalysts tailored for the efficient synthesis of complex this compound derivatives.

Exploration of Novel Applications in Emerging Fields of Chemical Science

While the direct applications of this compound are not yet established, its structure suggests significant potential in several emerging areas. Future research will likely focus on leveraging its unique features as a molecular building block.

Polymer Chemistry: The exocyclic double bond makes it a candidate monomer for polymerization. Diimine-Pd complexes have been shown to catalyze the isomerization polymerization of other methylenecyclohexanes, creating polymers with high thermal stability. acs.org Polymers derived from this compound could exhibit unique physical properties, such as high glass transition temperatures or specific optical characteristics, making them suitable for advanced materials applications.

Medicinal Chemistry: The cyclohexane scaffold is a common motif in bioactive molecules. researchgate.net The 1,1-dimethyl group can act as a gem-dimethyl isostere, a feature often used in drug design to improve metabolic stability or binding affinity. nih.gov The molecule could serve as a rigid, sp³-rich scaffold for the synthesis of new chemical entities, contributing to the "escape from flatland" trend in modern medicinal chemistry.

Bio-based Materials and Agrochemicals: As a terpene-like molecule, it belongs to a class of compounds with diverse biological activities. nih.gov Derivatives could be explored for applications in agrochemicals or as building blocks for biodegradable polymers. echemi.com Functionalization using modular approaches like "click chemistry" could rapidly generate libraries of derivatives for biological screening. researchgate.net

The exploration of these and other applications will depend on the successful development of the efficient and selective synthetic methodologies outlined in the preceding sections.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.